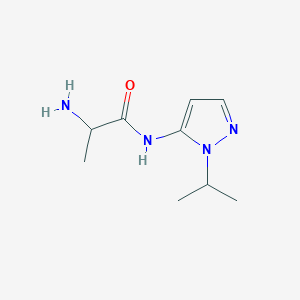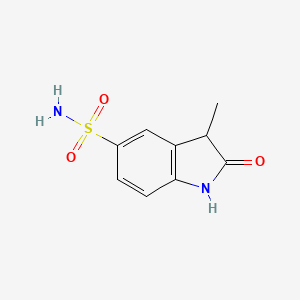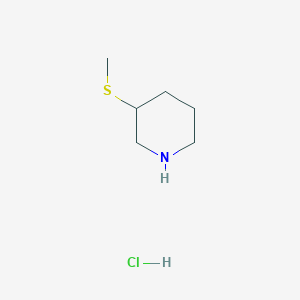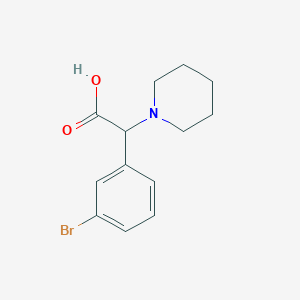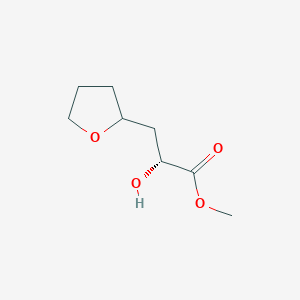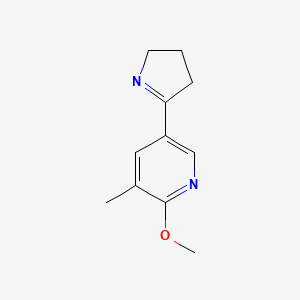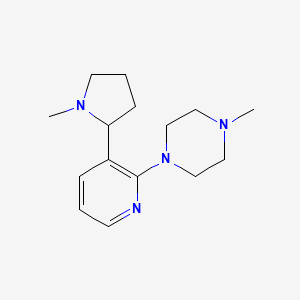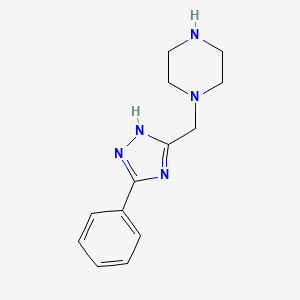
5-(3,4-Dimethoxyphenyl)-3-methyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(3,4-diméthoxyphényl)-3-méthyl-1H-1,2,4-triazole est un composé chimique appartenant à la classe des triazoles. Les triazoles sont des composés hétérocycliques à cinq chaînons contenant trois atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(3,4-diméthoxyphényl)-3-méthyl-1H-1,2,4-triazole implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de la 3,4-diméthoxybenzaldéhyde avec l'hydrate d'hydrazine pour former l'hydrazone correspondante, qui est ensuite cyclisée avec l'isothiocyanate de méthyle pour donner le composé triazole souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent l'utilisation de catalyseurs et d'environnements contrôlés pour assurer la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(3,4-diméthoxyphényl)-3-méthyl-1H-1,2,4-triazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent donner différents dérivés en fonction des réactifs utilisés.
Substitution : Le cycle triazole peut subir des réactions de substitution, où différents substituants remplacent les groupes existants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Les agents halogénants et les nucléophiles sont souvent utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que la réduction peut produire diverses formes réduites du composé.
Applications de la recherche scientifique
Le 5-(3,4-diméthoxyphényl)-3-méthyl-1H-1,2,4-triazole a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certaines réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du 5-(3,4-diméthoxyphényl)-3-méthyl-1H-1,2,4-triazole implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
5-(3,4-Dimethoxyphenyl)-3-methyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
3,4-diméthoxyphénéthylamine : Un analogue présentant des caractéristiques structurales similaires mais des groupes fonctionnels différents.
Isothiazolo[4,5-b]pyridines : Composés présentant une structure hétérocyclique similaire mais des substituants différents.
Unicité
Le 5-(3,4-diméthoxyphényl)-3-méthyl-1H-1,2,4-triazole est unique en raison de sa combinaison spécifique d'un cycle triazole avec un groupe 3,4-diméthoxyphényle et un groupe méthyle. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications.
Propriétés
Formule moléculaire |
C11H13N3O2 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3O2/c1-7-12-11(14-13-7)8-4-5-9(15-2)10(6-8)16-3/h4-6H,1-3H3,(H,12,13,14) |
Clé InChI |
IISPZAHYTLTHRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





